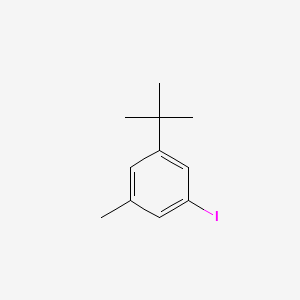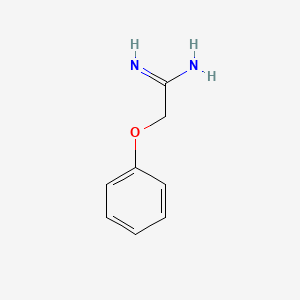
NIOSH/CQ7170450
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/CQ7170450 is a chemical compound identified by the National Institute for Occupational Safety and Health (NIOSH). This compound is primarily used in occupational safety and health research to evaluate and mitigate potential hazards in the workplace.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of NIOSH/CQ7170450 involves several synthetic routes, which typically include the following steps:
Initial Synthesis: The compound is synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions.
Purification: The synthesized compound is then purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Characterization: The purified compound is characterized using analytical methods such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the chemical reactions under controlled temperature and pressure conditions.
Continuous Flow Systems: Implementing continuous flow systems to ensure a consistent and efficient production process.
Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
NIOSH/CQ7170450 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Conditions typically involve acidic or basic environments.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve solvents like ethanol or tetrahydrofuran.
Substitution: Reagents such as halogens (chlorine, bromine) and alkylating agents (methyl iodide) are used. Conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
NIOSH/CQ7170450 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic applications and effects on human health.
Industry: Utilized in industrial processes for the production of other chemicals and materials.
Wirkmechanismus
The mechanism of action of NIOSH/CQ7170450 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: Interacting with specific receptors on the surface of cells, leading to a cascade of intracellular signaling events.
Modulating Enzyme Activity: Affecting the activity of enzymes involved in various biochemical pathways.
Altering Gene Expression: Influencing the expression of genes related to its target pathways, thereby modulating cellular functions.
Vergleich Mit ähnlichen Verbindungen
NIOSH/CQ7170450 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NIOSH/CQ7170451: A closely related compound with similar chemical properties but different biological activities.
NIOSH/CQ7170452: Another related compound with distinct industrial applications.
NIOSH/CQ7170453: A compound with similar synthetic routes but different chemical reactivity.
In comparison, this compound stands out due to its specific applications in occupational safety and health research, as well as its unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
104886-25-1 |
|---|---|
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
5-(3-methylbut-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H12N2O3/c1-5(2)3-4-6-7(12)10-9(14)11-8(6)13/h3,6H,4H2,1-2H3,(H2,10,11,12,13,14) |
InChI-Schlüssel |
HBORXEVUMRURNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1C(=O)NC(=O)NC1=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ferrocene, 1,1'-bis[bis(1,1-dimethylethyl)phosphino]-](/img/structure/B8762378.png)



![5-Bromo-2-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}thiophene](/img/structure/B8762398.png)
![Benzamide, 3-[4-chloro-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-](/img/structure/B8762401.png)


![ethyl 2-(5-amino-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B8762413.png)

